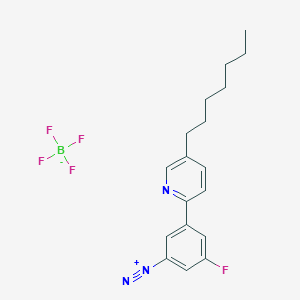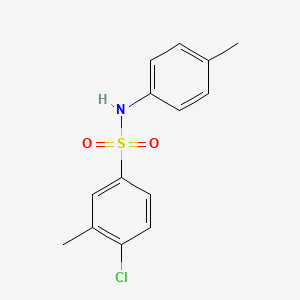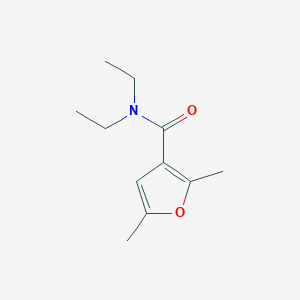
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine, also known as DPI, is a chemical compound with potential applications in scientific research. DPI is a pyrrolidine derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine acts as a selective inhibitor of the calcium/calmodulin-dependent protein kinase II (CaMKII) enzyme. CaMKII plays a crucial role in synaptic plasticity and memory formation by regulating the activity of ion channels and receptors. By inhibiting CaMKII, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can modulate calcium signaling and affect neuronal function.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can inhibit the phosphorylation of CaMKII and reduce the activity of ion channels and receptors. In vivo studies have shown that 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can improve cognitive function in animal models of Alzheimer's disease and enhance long-term potentiation in the hippocampus.
实验室实验的优点和局限性
One advantage of using 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in lab experiments is its selectivity for CaMKII. This allows researchers to specifically target this enzyme and study its role in neuronal function. However, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
未来方向
There are several future directions for research involving 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine. One area of interest is the development of more selective inhibitors of CaMKII that can be used in therapeutic applications. Another area of interest is the study of the role of CaMKII in other neurological disorders, such as schizophrenia and depression. Additionally, the use of 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine in combination with other compounds may lead to new insights into the mechanisms of synaptic plasticity and memory formation.
合成方法
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine can be synthesized using a variety of methods, including the reaction of 5-bromo-1-indanone with pyrrolidine in the presence of a base, or the reaction of 5-chloro-1-indanone with pyrrolidine in the presence of a catalyst. The resulting compound can be purified using column chromatography or recrystallization.
科学研究应用
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been used as a tool to study the role of calcium signaling in synaptic plasticity and memory formation. In pharmacology, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
属性
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-8-1-2-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBFJMPZGBDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7500618.png)




![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)



